N-Methylphthalimide
Description
N-Methylphthalimide (NMP), with the molecular formula C₉H₇NO₂ and molecular weight 161.16 g/mol, is a heterocyclic compound derived from phthalimide by substituting the N-H hydrogen with a methyl group . It is widely utilized as:
- A building block for plastics and dyes .
- An intermediate in organic synthesis (e.g., in the preparation of rivaroxaban, where it forms as a by-product) .
- A substrate in photochemical reactions and electrochemical reductions, such as its selective electroreduction to 3-hydroxy-2-methyl-isoindolin-1-one in ionic liquids .
NMP exhibits a short singlet excited state lifetime (0.2 ns) and a high quantum yield of intersystem crossing (ΦISC = 0.5–1.0), making it reactive in photoinduced electron transfer processes . Safety data classify it as a Category 2 irritant (eyes/skin) and Category 3 hazard for respiratory exposure .
Properties
IUPAC Name |
2-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLYYQUMYFHCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027198 | |
| Record name | N-Methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
550-44-7 | |
| Record name | N-Methylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Methylphthalimide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylphthalimide | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methylphthalimide | |
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| Record name | N-methylphthalimide | |
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| Record name | N-METHYLPHTHALIMIDE | |
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Preparation Methods
Methyl Iodide-Based Alkylation
Phthalimide reacts with methyl iodide in the presence of a base (e.g., potassium hydroxide) to form NMP. The reaction proceeds via nucleophilic substitution, where the imide’s nitrogen attacks the methyl group. However, methyl iodide’s low boiling point (42°C) complicates handling, and its high cost limits scalability.
Dimethyl Sulfate-Mediated Methylation
Dimethyl sulfate, a cheaper alternative, methylates phthalimide under alkaline conditions. Despite higher yields (reported up to 85%), dimethyl sulfate’s extreme toxicity and the corrosive byproduct () necessitate stringent waste management. Post-reaction purification often involves recrystallization from ethanol or acetone, adding steps and reducing cost-efficiency.
Key Limitations :
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Toxicity : Both methyl iodide and dimethyl sulfate are classified as potent carcinogens and environmental pollutants.
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Byproduct Management : Acidic waste streams require neutralization, increasing production costs.
Dimethyl Carbonate Methylation: A Green Synthesis Approach
The CN101357899A patent introduces a sustainable method using dimethyl carbonate () as a methylating agent, leveraging its low toxicity and biodegradability.
Reaction Mechanism
Phthalimide derivatives react with DMC in the presence of a tertiary amine catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane, DABCO). The catalyst facilitates methyl group transfer via a nucleophilic pathway, yielding NMP and as a benign byproduct:
Optimized Procedure
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Reagents :
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Phthalimide (73.5 g, 0.5 mol)
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DMC (50 mL)
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DABCO (2.85 g, 25 mmol)
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Solvent: -dimethylformamide (DMF, 250 mL)
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Conditions :
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Reflux at 110°C for 5–8 hours (monitored by TLC).
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Post-reaction, DMC is distilled under reduced pressure.
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Extraction with ethyl acetate and recrystallization from ethanol yields crystalline NMP.
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Performance Metrics :
| Substrate | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| Phthalimide | 89 | >99 | 132–134 |
| 4-Nitrophthalimide | 84 | >99 | 173–175 |
Advantages :
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Environmental Safety : DMC replaces toxic alkylating agents, reducing hazardous waste.
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Broad Substrate Scope : Accommodates electron-withdrawing (e.g., nitro) and electron-donating substituents.
Phthalic Anhydride and Methylamine Gas Reaction
The CN1733726A patent outlines a solvent-free, high-yield method using phthalic anhydride and methylamine gas. This approach eliminates solvent use during the reaction, enhancing atom economy.
Reaction Design
Phthalic anhydride reacts with methylamine gas under inert conditions (nitrogen/helium) at elevated temperatures (130–300°C). The exothermic reaction forms NMP directly:
Industrial-Scale Protocol
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Reagents :
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Phthalic anhydride (200–800 g)
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Methylamine gas (46–180 g)
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Solvent for crystallization: Dioxane, DMF, or ethanol
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Conditions :
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Temperature: 140–220°C
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Reaction time: 2–4 hours
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Crystallization in water-miscible solvents isolates NMP as white crystals.
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Performance Metrics :
| Scale (g) | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| 200 | 95 | 99.4 | 134.2 |
| 800 | 97 | 99.7 | 134.2 |
Advantages :
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Solvent-Free Reaction : Reduces solvent consumption and simplifies purification.
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High Purity : Minimal impurities (<0.3% unreacted phthalimide).
Comparative Analysis of NMP Synthesis Methods
The table below contrasts key parameters of the dominant NMP preparation techniques:
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Environmental Impact |
|---|---|---|---|---|---|
| Dimethyl Carbonate Methylation | Phthalimide, DMC, DABCO | 110°C, 5–8 hours | 84–89 | >99 | Low (biodegradable reagents) |
| Phthalic Anhydride-Methylamine | Phthalic anhydride, | 140–220°C, 2–4 hours | 95–97 | 99.4–99.7 | Moderate (gas handling) |
| Traditional Alkylation | , | Room temp. to reflux | 80–85 | 95–98 | High (toxic waste) |
Critical Insights :
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Efficiency : The phthalic anhydride-methylamine method achieves the highest yields (97%) and purity (99.7%), making it suitable for industrial-scale production.
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Safety : DMC-based methylation avoids toxic reagents but requires longer reaction times.
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Cost : Methylamine gas processes eliminate solvent costs but necessitate specialized equipment for gas handling.
Chemical Reactions Analysis
N-Methylphthalimide undergoes several types of chemical reactions:
Photoreduction: The compound can also undergo photoreduction with 2,3-dimethyl-2-butene, which involves a single electron transfer mechanism.
Nitration: Nitration of this compound typically yields the 3-nitro derivative.
Common Reagents and Conditions:
Electroreduction: Ionic liquids and phenol under silent and ultrasonic conditions.
Photoreduction: 2,3-dimethyl-2-butene.
Nitration: Nitric acid or other nitrating agents.
Major Products:
Reduction: 3-hydroxy-2-methyl-isoindolin-1-one.
Photoreduction: Products formed through single electron transfer mechanisms.
Nitration: 3-nitro-N-Methylphthalimide.
Scientific Research Applications
Synthesis of N-Methylphthalimide
This compound is synthesized through various methods, with one notable process involving the reaction of phthalic anhydride with methylamine under solvent-free conditions. This method enhances product purity and reduces environmental impact. The reaction can be summarized as follows:
This synthetic route has been optimized to improve yield and efficiency while minimizing waste products .
Catalytic Applications
This compound has been extensively studied for its catalytic properties, particularly in cross-coupling reactions. Research has shown that NMP-substituted benzimidazolium salts can act as effective catalysts in Suzuki–Miyaura cross-coupling reactions. The efficiency of these catalysts was demonstrated through various experiments, yielding high conversion rates in both symmetric and asymmetric C–C bond-forming reactions .
Table 1: Catalytic Activity of this compound Derivatives
| Catalyst Type | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| NMP-substituted Benzimidazolium Salts | Suzuki–Miyaura Cross-Coupling | 85-95 | Room Temperature, 24 hours |
| PEPPSI Pd–NHC Complexes | Direct Arylation | 70-80 | 60°C, 12 hours |
Photochemical Reactions
The photochemical behavior of this compound has been investigated in various studies. It has been found to participate in selective electroreduction processes, leading to the formation of 3-hydroxy-2-methyl-isoindolin-1-one when reacted with specific substrates under ultrasonic conditions . Additionally, NMP has been shown to undergo photochemical addition reactions, producing benzazepinediones with high yields when irradiated with light in the presence of alkenes .
Table 2: Photochemical Reactions Involving this compound
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Electroreduction to Isoindolin | 75 | Ionic Liquids, Ultrasonic Waves |
| Photocycloaddition with Alkenes | 93 | Acetonitrile, UV Irradiation |
Applications in Dye Chemistry
This compound is also utilized in the field of dye chemistry. Recent studies have explored its application in synthesizing azo disperse dyes for cellulose diacetate materials. The fastness properties of these dyes were evaluated, demonstrating their potential for use in textiles .
Table 3: Dyeing Properties of this compound-Based Dyes
| Dye Type | Substrate | Fastness Rating (1-5) |
|---|---|---|
| Azo Disperse Dye | Cellulose Diacetate | 4 |
| Azo Disperse Dye | Polyester | 3 |
Mechanism of Action
The mechanism of action of N-Methylphthalimide involves its ability to participate in various chemical reactions due to its reactive imide group. In reduction reactions, it undergoes electron transfer processes, while in nitration, it reacts with nitrating agents to form nitro derivatives. The specific molecular targets and pathways depend on the type of reaction it undergoes.
Comparison with Similar Compounds
Comparison with Similar Phthalimide Derivatives
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., n-propyl) improve reaction yields compared to methyl .
- Substituent Effects : Bulky groups (e.g., cyclohexyl) influence catalytic pathways, favoring specific products like allylic esters .
(a) Electrochemical Behavior
- Derivatives like 2,1,3-benzothiadiazole and fluorenone exhibit lower reduction potentials, making them superior for organic radical polymer batteries .
- 3-Nitro-NMP : Nitration of NMP produces a "fully" substituted 3-nitro derivative, whereas other N-alkylphthalimides may exhibit different regioselectivity .
(b) Photochemical Activity
- NMP undergoes single-electron transfer (SET) with silyl enol ethers, enabling photoaddition reactions . In contrast, N-phenylphthalimide derivatives exhibit altered photophysical properties due to electron-donating aryl groups, which extend excited-state lifetimes .
(c) Catalytic Reactions
- Cobalt-Catalyzed Methoxylation : NMP achieves >70% yield under optimized conditions (Co(BF₄)₂·6H₂O, triphos ligand, 20 bar H₂) . Comparable studies on N-cyclohexylphthalimide show divergent product distributions (e.g., cyclohex-2-en-1-yl phthalimidate vs. NMP) depending on the catalyst .
Biological Activity
N-Methylphthalimide (NMP) is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of NMP, focusing on its antifungal properties, anti-inflammatory effects, and potential applications in pain management. The findings are supported by various studies and data tables summarizing key research results.
Chemical Structure and Properties
This compound is derived from phthalic anhydride and is characterized by its phthalimide structure, which consists of a five-membered ring containing a nitrogen atom. Its chemical formula is . The presence of the nitrogen atom in the imide group contributes to its reactivity and biological activity.
Antifungal Activity
Recent studies have demonstrated that NMP and its derivatives exhibit significant antifungal properties, particularly against various species of Candida, which are known to cause infections in humans.
Key Findings:
- Inhibition of Candida Species : A study highlighted that N-substituted phthalimides, including NMP derivatives, showed antifungal effects against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 100 µg/ml .
- Mechanism of Action : The antifungal activity is attributed to the ability of these compounds to inhibit biofilm formation and hyphal growth, critical factors in the pathogenicity of Candida species. Gene expression analysis revealed that treatment with NMP derivatives downregulated key genes associated with hyphal growth (e.g., ECE1, HWP1, and UME6) .
Anti-Inflammatory Properties
This compound has also been studied for its anti-inflammatory effects, particularly in models of chronic pain.
Case Study: MPMPH-1
- Compound Overview : A derivative known as MPMPH-1 was evaluated for its efficacy in treating inflammatory pain. It demonstrated high affinity for adenylyl cyclase, an enzyme involved in pain signaling pathways.
- Results : MPMPH-1 significantly reduced hypersensitivity in mice models induced by inflammatory agents such as IL-1β and bradykinin. Its action was noted to last for up to 48 hours post-treatment, suggesting prolonged efficacy .
Summary of Biological Activities
| Activity Type | Compound/Derivative | Key Findings |
|---|---|---|
| Antifungal | N-butylphthalimide | MIC = 100 µg/ml; inhibits biofilm formation |
| Anti-inflammatory | MPMPH-1 | Reduces mechanical hypersensitivity; long-lasting effect |
Toxicological Assessment
While exploring the biological activities, it is essential to consider the toxicity profile of NMP. In studies involving nematode models (C. elegans), mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml, indicating a need for careful evaluation during therapeutic applications .
Q & A
Q. What are the established synthetic routes for N-methylphthalimide, and how can researchers optimize yield and purity?
NMP is typically synthesized via the reaction of phthalic anhydride with methylamine. A method reported by Guan et al. (2007) involves refluxing phthalic anhydride with aqueous methylamine, followed by dehydration and crystallization, achieving yields >85% . For optimization, researchers should:
- Monitor reaction temperature (excessive heat may degrade intermediates).
- Use high-purity methylamine to minimize byproducts.
- Characterize products via melting point analysis (lit. 129–132°C) and HPLC (purity ≥97.5%) . Advanced variations include electrochemical reduction in ionic liquids, which requires precise control of proton donors (e.g., phenol) and ultrasonic activation to enhance reaction rates .
Q. What analytical techniques are critical for confirming NMP’s identity and purity?
Key methods include:
- 1H NMR : Peaks for N-methyl groups appear at δ = 3.14–3.18 ppm in CDCl3 .
- HPLC : Assay purity ≥98% with retention time matching reference standards .
- Melting Point : 129–132°C (lit.) to verify crystallinity .
- Mass Spectrometry : Molecular ion peak at m/z 161.16 (C9H7NO2) . For new derivatives, combine FT-IR (C=O stretches at ~1700 cm⁻¹) and elemental analysis .
Q. How should researchers handle NMP safely in laboratory settings?
NMP is classified as a skin and eye irritant (Hazard Statements H315, H319). Precautions include:
- Using PPE (gloves, goggles) during synthesis or handling .
- Storing in airtight containers at room temperature to prevent moisture absorption .
- Disposing of waste via approved chemical protocols to avoid environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized for NMP’s photochemical or electrochemical applications?
- Photoreduction : Use 2,3-dimethyl-2-butene as a hydrogen donor under UV light. Monitor via UV-Vis spectroscopy for triplet-state quenching (rate constants: kq ~10⁹ M⁻¹s⁻¹ for methoxy-substituted derivatives) .
- Electroreduction : Employ ionic liquids (e.g., [BMIM][BF₄]) with phenol as a proton donor. Ultrasonic activation increases reaction rates by 30–50% .
- Catalytic Protodecarbonylation : Use [RuCl2(p-cymene)]2 (1 mol%), K2CO3, and H2O at 150°C. Validate via GC analysis of CO2 byproducts .
Q. What mechanistic insights explain discrepancies in NMP’s reactivity across studies?
Contradictions in product selectivity (e.g., nitration yielding 3-nitro derivatives vs. other isomers) may arise from:
- Solvent Effects : Polar solvents stabilize charge-separated intermediates in single electron transfer (SET) pathways .
- Base Influence : In ruthenium-catalyzed reactions, K2CO3 facilitates deprotonation, altering reaction pathways .
- Radical Trapping : Mercury tests and radical scavengers (e.g., TEMPO) can distinguish between radical vs. ionic mechanisms .
Q. How does NMP serve as a building block in energy storage materials?
NMP’s aromatic structure and redox activity make it a candidate for aqueous redox flow batteries. Computational studies suggest functionalizing its backbone with electron-withdrawing groups (e.g., –NO2) to adjust reduction potentials. Experimental validation includes cyclic voltammetry in 0.1 M H2SO4 to measure peak currents and stability .
Q. What strategies resolve conflicting data in NMP’s reaction kinetics or spectroscopic characterization?
- Statistical Validation : Use ANOVA or t-tests to compare datasets, ensuring n ≥ 3 replicates. Report absolute values (e.g., conversion rates) alongside derived metrics (e.g., percentages) .
- Cross-Platform Spectroscopy : Compare NMR (δ = 3.14–3.18 ppm for –CH3) with LC-MS to confirm molecular integrity .
- Reproducibility Checks : Adhere to NIH guidelines for reporting experimental conditions (e.g., reagent purity, equipment calibration) .
Methodological Guidelines
Q. How should researchers design experiments to study NMP’s demethylation pathways?
- In Situ Monitoring : Use ¹H NMR to track intermediates (e.g., α-methylsulfide diazo compounds) at δ = 1.96 ppm (–SCH3) and 3.41 ppm (–CH2S) .
- Isolation Techniques : Employ column chromatography (silica gel, hexane/EtOAc eluent) to separate unstable byproducts .
- Computational Modeling : Apply DFT calculations to predict transition states and activation barriers for demethylation steps .
Q. What protocols ensure robust data collection in NMP-mediated photoaddition reactions?
- Control Experiments : Run reactions without NMP to confirm its role in product formation (e.g., absence of benzpinacol in blank trials) .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure rate constants for triplet-state quenching .
- Data Reporting : Include raw NMR integrals, HPLC chromatograms, and statistical error margins (e.g., ±SD) in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
